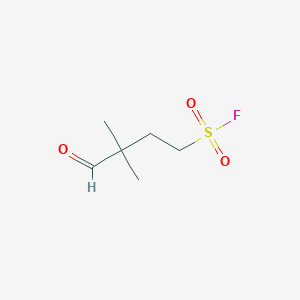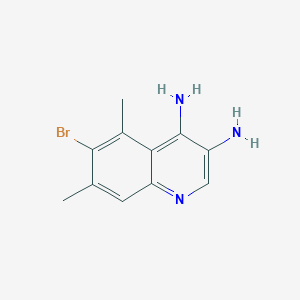
6-Bromo-5,7-dimethylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5,7-dimethylquinoline-3,4-diamine typically involves the bromination of 5,7-dimethylquinoline followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5,7-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 5,7-dimethylquinoline-3,4-diamine.
Substitution: The bromo group can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or Grignard reagents.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 5,7-Dimethylquinoline-3,4-diamine.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Bromo-5,7-dimethylquinoline-3,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5,7-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups play a crucial role in its reactivity and binding affinity to biological molecules. It can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5,7-dimethylquinoline: Similar structure but lacks the amino groups at positions 3 and 4.
7-Bromo-2,8-dimethylquinoline: Differently substituted quinoline derivative.
2-Bromo-4,6-dimethylquinoline: Another brominated quinoline with different substitution patterns.
Uniqueness
6-Bromo-5,7-dimethylquinoline-3,4-diamine is unique due to the presence of both bromine and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and development applications.
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
6-bromo-5,7-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-5-3-8-9(6(2)10(5)12)11(14)7(13)4-15-8/h3-4H,13H2,1-2H3,(H2,14,15) |
InChI Key |
ORTLDUBRJPVVAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C(=C1Br)C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


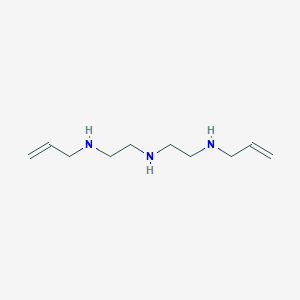
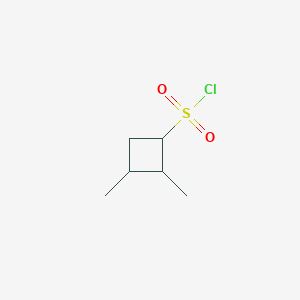
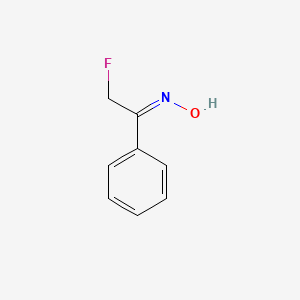
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
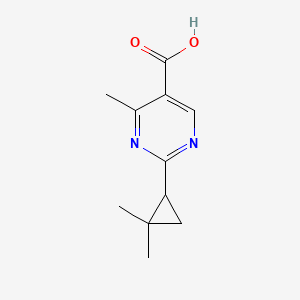



![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)
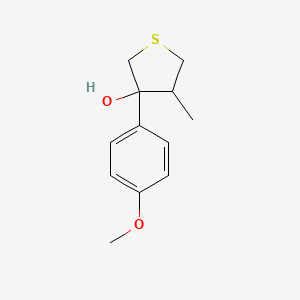
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
